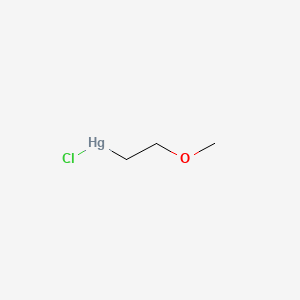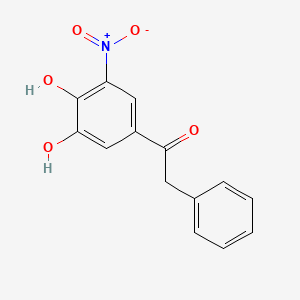
Oxiracetam
Vue d'ensemble
Description
Oxiracetam is a potent and popular nootropic that has been shown to enhance a broad range of cognitive processes such as memory, learning capacity, attention, and even verbal fluency . It also acts as a mild stimulant that may increase mental energy, alertness, and motivation . Developed in the 1970s, oxiracetam is a synthetic derivative of piracetam, the original nootropic .
Synthesis Analysis
The synthesis of Oxiracetam involves esterification of S-4-amino-3-hydroxybutyrate in alcohol, with the addition of an acylating agent or catalyst . The alcohol used can be methanol, ethanol, normal propyl alcohol, or cyclopentanol .
Molecular Structure Analysis
Oxiracetam is a racetam and is structurally different from piracetam due to a single hydroxyl group . It is a synthetic molecule that is not found in food sources or in nature .
Chemical Reactions Analysis
Oxiracetam has been shown to have anti-inflammatory activity and can ameliorate cognitive impairment in the early phase of traumatic brain injury . It increases the expression of superoxide dismutase (SOD)1 and SOD2 mRNA, and decreases the expression of COX-2, NLRP3, caspase-1, and interleukin (IL)-1 β .
Physical And Chemical Properties Analysis
Oxiracetam has a molecular weight of 158.16 and is soluble in DMSO . It is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single oral dose .
Applications De Recherche Scientifique
Traumatic Brain Injury Treatment
Oxiracetam has been studied for its potential in treating cognitive impairment in the early phase of traumatic brain injury (TBI). It was found to alleviate anti-inflammatory activity and ameliorate cognitive impairment . The study showed that Oxiracetam treatment resulted in increased superoxide dismutase (SOD)1 and SOD2 mRNA expression .
Neuroprotection in Hypoxia-Ischemia Neonatal Brain Injury
Research has shown that Oxiracetam can mediate neuroprotection under hypoxia-ischemia neonatal brain injury in mice . It was found to significantly curtail the size of ischemic penumbra together with a drastic reduction of infarction .
Potential Treatment for Brain Damage
Animal studies have shown that Oxiracetam may be a potential treatment for brain damage caused by the death of brain cells .
Alzheimer’s Disease Treatment
Oxiracetam has been studied for its potential in treating Alzheimer’s disease . However, more research is needed to confirm its efficacy.
Treatment for Multi-Infarct Dementia
A pilot study using Oxiracetam for multi-infarct dementia showed heterogeneous improvements in a dose-dependent manner . The improvements seemed to favor psychosocial function rather than cognitive capacity .
Enhancing Learning and Preventing Cognitive Decline
Oxiracetam is also used for nootropic purposes such as enhancing learning in students or preventing against cognitive decline . It is a synthetic molecule that is not found in food sources or in nature .
Mécanisme D'action
Target of Action
Oxiracetam primarily targets key neurotransmitter systems in the brain, particularly glutamate and acetylcholine . These neurotransmitters play a crucial role in cognitive processes such as memory formation, learning, and focus .
Mode of Action
Oxiracetam interacts with its targets by modulating the release of these neurotransmitters . It is also thought to involve the modulation of neurotransmitter receptors in the brain, including AMPA and NMDA receptors . These receptors play a key role in synaptic transmission and are critical for learning and memory processes .
Biochemical Pathways
Oxiracetam affects several biochemical pathways. It has been shown to regulate ATP metabolism, glutamine-glutamate, and antioxidants in the cortex region of hypoperfused rats . It also influences the transient receptor potential canonical (TRPC)6 neuron survival pathway . This pathway plays a significant role in the protective effect of oxiracetam treatments on acute cerebral ischemia/reperfusion injury .
Pharmacokinetics
Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single 800 mg or 2000 mg oral dose . The maximal serum concentration reaches between 19 and 31 μg/ml at these doses . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of oxiracetam in healthy individuals is about 8 hours , whereas it is 10–68 hours in patients with renal impairment .
Result of Action
Oxiracetam has been shown to have neuroprotective effects. It reduces damage to neurons and white matter, restores blood flow, and blocks the activation of cells usually associated with scarring the brain . This leads to cognitive benefits related to spatial learning and improved memory . It also suppresses the activation of microglia, decreases the production of inflammatory molecules and nitric oxide (NO) in microglia, and protects neurons against indirect toxicity mediated by amyloid beta-treated microglia cell-conditioned medium .
Action Environment
Oxiracetam’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found to be effective in treating cognitive impairments caused by cerebral hypoperfusion . It is also known to penetrate the blood-brain barrier and reach the hippocampus and cerebral cortex with a high concentration . .
Safety and Hazards
Oxiracetam should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the substance . In case of accidental ingestion or contact with eyes, medical help should be sought immediately .
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045180 | |
| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiracetam | |
CAS RN |
62613-82-5 | |
| Record name | Oxiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Oxiracetam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7U817352G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

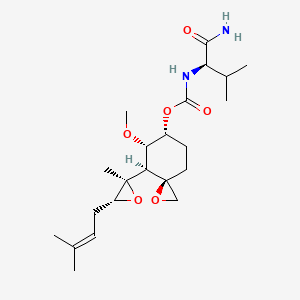
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

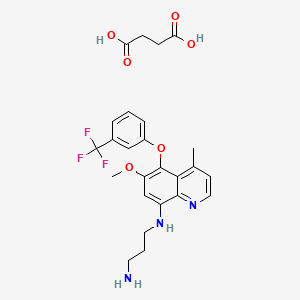

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
![[2-(2-Aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid](/img/structure/B1677987.png)

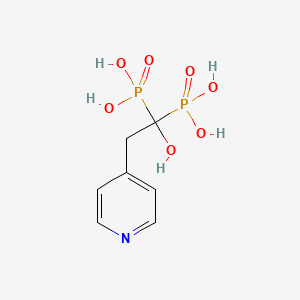
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
